Magnesium chloride hexahydrate

Vue d'ensemble

Description

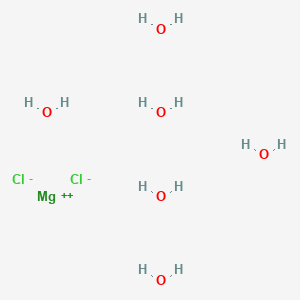

Magnesium chloride hydrate (1:6) is an inorganic compound with the chemical formula MgCl2·6H2O. It is a white crystalline solid that is highly soluble in water. This compound is commonly found in nature as the mineral bischofite and is widely used in various industrial and scientific applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium chloride hydrate (1:6) can be synthesized by dissolving magnesium oxide or magnesium carbonate in hydrochloric acid, followed by crystallization from the solution. The reaction is as follows: [ \text{MgO} + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrially, magnesium chloride hydrate (1:6) is primarily obtained from brine or sea water. The mineral bischofite (MgCl2·6H2O) is extracted through solution mining from ancient seabeds. The extracted brine is then evaporated to obtain the hydrated magnesium chloride .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium chloride hydrate (1:6) undergoes various chemical reactions, including:

Hydrolysis: When heated above 180°C, it hydrolyzes to form magnesium oxychloride (Mg2OCl2).

Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium oxide or carbonate.

Heat: Applied to induce dehydration or hydrolysis.

Major Products

Anhydrous Magnesium Chloride: Formed by heating magnesium chloride hydrate.

Magnesium Oxychloride: Formed by hydrolysis at high temperatures.

Applications De Recherche Scientifique

Pharmaceutical Applications

Magnesium chloride hexahydrate is widely used in the pharmaceutical industry for:

- Magnesium Supplementation : It is used to treat magnesium deficiencies, which can cause muscle cramps, seizures, and heart arrhythmias. Magnesium chloride is often included in intravenous fluids and laxatives .

- Antacids : The compound is also utilized in formulations for antacids, providing relief from gastric discomfort.

Metallurgical Industry

In metallurgy, this compound serves as a fluxing agent in steel production and non-ferrous metal processing. Its role includes:

- Impurity Removal : It helps eliminate impurities from molten metals, enhancing the purity and quality of the final product.

- Production of Magnesium Metal : It is a key component in the Pidgeon process for producing magnesium metal, critical for lightweight materials in automotive and aerospace applications .

Chemical Industry

In the chemical sector, this compound is crucial for:

- Raw Material Production : It is used to produce magnesium hydroxide, which serves as a flame retardant and fertilizer.

- Catalysis : The compound acts as a catalyst in various chemical reactions, aiding in the synthesis of magnesium oxide and sulfate .

Water Treatment

This compound plays an essential role in water treatment processes:

- Hard Water Softening : It helps remove calcium and other impurities by forming insoluble salts that can be filtered out.

- Wastewater Treatment : The compound is involved in flocculation and precipitation processes to purify industrial wastewater .

De-Icing and Antifreeze

Due to its low-temperature performance, this compound is extensively used as a de-icing agent:

- Road Maintenance : It prevents ice formation and melts existing snow on roads and highways.

- Eco-Friendly Alternatives : As a less corrosive alternative to sodium chloride, it is favored for its environmental benefits .

Construction Applications

In construction, this compound contributes to:

- Magnesium-Based Cement : It acts as a precursor to magnesium oxide, creating high-quality cement that is fire-resistant and durable.

- Sustainable Building Materials : Its use aligns with the growing trend towards eco-friendly construction practices due to reduced carbon emissions during production .

Food Industry Applications

In the food sector, this compound functions as:

- Food Additive : It serves as a firming agent in tofu production and helps preserve texture in canned fruits and vegetables.

- Nutritional Supplement : The compound provides essential magnesium in processed foods and beverages .

Mécanisme D'action

Magnesium chloride hydrate (1:6) exerts its effects primarily through the release of magnesium ions (Mg2+). These ions play a crucial role in various biological processes, including enzyme activation, muscle contraction, and nerve function. The compound acts as an osmotic agent, drawing water into the intestines when used as a laxative .

Comparaison Avec Des Composés Similaires

Magnesium chloride hydrate (1:6) can be compared with other magnesium salts such as:

Magnesium Sulfate (Epsom Salt): Used similarly for magnesium supplementation and as a laxative.

Magnesium Bromide: Used in organic synthesis and as a sedative.

Magnesium Iodide: Employed in organic synthesis and as a source of iodine.

Magnesium chloride hydrate (1:6) is unique due to its high solubility in water and its versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Activité Biologique

Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a hydrated form of magnesium chloride that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

This compound is an ionic compound widely used in medical and industrial applications. It serves as a source of magnesium ions, which are crucial for numerous physiological functions. Magnesium acts as a cofactor in over 300 enzymatic reactions, including those involved in protein synthesis and carbohydrate metabolism .

The biological activity of this compound can be attributed to its role in several key physiological processes:

- Electrolyte Balance : Magnesium is vital for maintaining electrolyte balance and proper hydration.

- Enzymatic Reactions : It functions as a cofactor for enzymes such as deoxyribonuclease (DNase) and various restriction enzymes .

- Muscle Function : Magnesium is essential for muscle contraction and relaxation, influencing cardiovascular health and muscular activity .

- Cell Membrane Integrity : It contributes to the structural stability of cell membranes .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion:

Biological Effects

Research has demonstrated various biological effects associated with this compound:

- Gastrointestinal Effects : A study indicated that oral administration of magnesium chloride slows gastric emptying without significantly altering lipid digestion, suggesting potential implications for gastrointestinal health .

- Transdermal Delivery : A clinical trial involving a topical magnesium cream showed significant magnesium permeation across human skin, leading to increased serum magnesium levels after two weeks of use. This effect was particularly notable in non-athletes, highlighting the potential for transdermal applications in correcting sub-optimal magnesium status .

Case Studies

- Transdermal Magnesium Study : In a controlled study with 25 participants, those using a magnesium cream exhibited increased serum magnesium levels compared to the placebo group. The increase from 0.82 to 0.89 mmol/L was statistically significant in non-athletes (p = 0.02) .

- Electrolyte Replenishment in Athletes : A study focusing on athletes highlighted that supplementation with magnesium chloride improved recovery times and reduced muscle cramps during intense training sessions, demonstrating its efficacy as an electrolyte replenisher .

- Impact on Cardiovascular Health : Research involving patients with coronary heart disease showed that higher plasma magnesium levels were associated with lower rates of cardiovascular events, suggesting a protective role for magnesium against heart disease .

Propriétés

IUPAC Name |

magnesium;dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRRIBDTHFBPNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020789 | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White odorless crystals; [Great Salt Lake Minerals MSDS] | |

| Record name | Magnesium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-18-6 | |

| Record name | Magnesium chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02F3473H9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.